Cas no 1806822-94-5 (2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde)

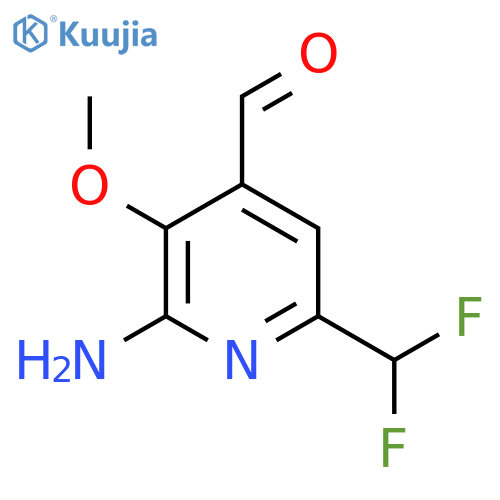

1806822-94-5 structure

商品名:2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde

CAS番号:1806822-94-5

MF:C8H8F2N2O2

メガワット:202.158128738403

CID:4856395

2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde

-

- インチ: 1S/C8H8F2N2O2/c1-14-6-4(3-13)2-5(7(9)10)12-8(6)11/h2-3,7H,1H3,(H2,11,12)

- InChIKey: DXSSRPQKNGWQEP-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=O)C(=C(N)N=1)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 204

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 0.6

2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029065773-250mg |

2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde |

1806822-94-5 | 97% | 250mg |

$960.00 | 2022-03-31 | |

| Alichem | A029065773-500mg |

2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde |

1806822-94-5 | 97% | 500mg |

$1,597.40 | 2022-03-31 | |

| Alichem | A029065773-1g |

2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde |

1806822-94-5 | 97% | 1g |

$2,890.60 | 2022-03-31 |

2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

1806822-94-5 (2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量